molecular formula C75H149N5O35 B14862979 Amino-PEG4-(m-PEG8)3

Amino-PEG4-(m-PEG8)3

Cat. No.: B14862979
M. Wt: 1681.0 g/mol
InChI Key: MXUXKKWGLVKQKY-UHFFFAOYSA-N
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Description

Amino-PEG4-(m-PEG8)3 is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It consists of a central amino group linked to a PEG4 chain, which is further connected to three m-PEG8 chains. This structure imparts unique properties to the compound, making it highly soluble in water and biocompatible. The compound is widely used in various scientific and industrial applications due to its ability to modify surfaces, enhance solubility, and improve biocompatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-PEG4-(m-PEG8)3 typically involves the following steps:

    PEGylation: The process begins with the PEGylation of a suitable amino compound. This involves reacting the amino group with a PEG4 chain under controlled conditions.

    Coupling with m-PEG8: The PEGylated amino compound is then reacted with m-PEG8 chains.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Amino-PEG4-(m-PEG8)3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary products formed from these reactions are typically amide-linked derivatives, which retain the biocompatibility and solubility properties of the parent compound .

Mechanism of Action

The mechanism of action of Amino-PEG4-(m-PEG8)3 is primarily based on its ability to form stable covalent bonds with various functional groups. The amino group can react with carboxyl, aldehyde, and ketone groups, forming amide or imine linkages. This reactivity allows the compound to modify surfaces, conjugate biomolecules, and enhance the solubility and stability of various substances .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amino-PEG4-(m-PEG8)3 is unique due to its branched structure, which provides multiple sites for conjugation and enhances its solubility and biocompatibility. This makes it particularly useful in applications requiring high solubility and stability, such as drug delivery and biomolecule conjugation .

Properties

Molecular Formula

C75H149N5O35

Molecular Weight

1681.0 g/mol

IUPAC Name

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]propanamide

InChI

InChI=1S/C75H149N5O35/c1-85-20-23-93-36-39-101-50-53-107-62-65-110-59-56-104-47-44-98-33-28-90-17-9-77-71(81)4-13-113-68-75(80-74(84)7-12-88-26-31-96-42-43-97-32-27-89-16-8-76,69-114-14-5-72(82)78-10-18-91-29-34-99-45-48-105-57-60-111-66-63-108-54-51-102-40-37-94-24-21-86-2)70-115-15-6-73(83)79-11-19-92-30-35-100-46-49-106-58-61-112-67-64-109-55-52-103-41-38-95-25-22-87-3/h4-70,76H2,1-3H3,(H,77,81)(H,78,82)(H,79,83)(H,80,84)

InChI Key

MXUXKKWGLVKQKY-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCN

Origin of Product

United States

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